
Agn-PC-0niady
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0niady is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0niady involves several synthetic routes, including chemical, physical, and biosynthesis methods. The most common methods include:
Chemical Reduction: This method involves the reduction of silver salts using reducing agents such as sodium borohydride or hydrazine under controlled conditions.
Electrochemical Methods: These methods involve the electrochemical reduction of silver ions in an electrolyte solution to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0niady undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide under specific conditions.
Reduction: It can be reduced back to its metallic form using strong reducing agents.
Substitution: This compound can participate in substitution reactions where ligands or functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Various ligands and functional groups can be introduced under controlled conditions, often using catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include silver oxide, metallic silver, and various substituted derivatives of this compound .
Scientific Research Applications
Agn-PC-0niady has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Agn-PC-0niady involves its interaction with molecular targets and pathways. In biological systems, it exerts its effects by:
Generating Reactive Oxygen Species (ROS): This leads to oxidative stress in microbial cells, resulting in their death.
Interacting with Cellular Components: The compound can bind to proteins and DNA, disrupting their normal functions.
Modulating Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Agn-PC-0niady can be compared with other similar compounds such as:
Agn-PC-0CUK9P: This compound has similar reactivity but differs in its affinity for certain molecular targets.
Agn-PC-0jrxgp: Another related compound with distinct structural and functional properties.
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of applications make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
4597-86-8 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-14(12-9-5-6-10-13-12)17(15,16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
LVVICOXPQVAJMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
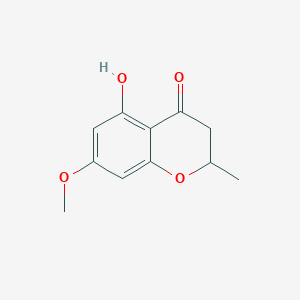
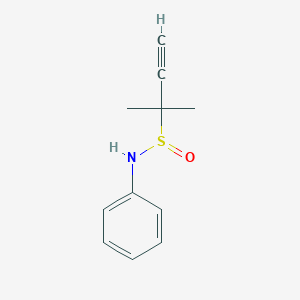
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
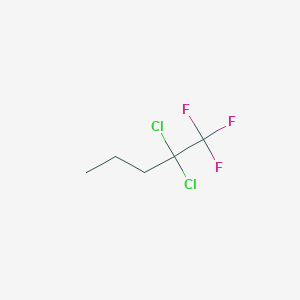
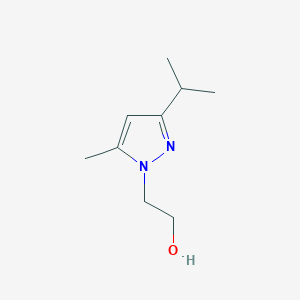
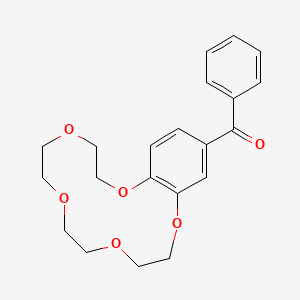
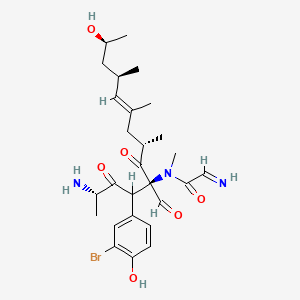
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
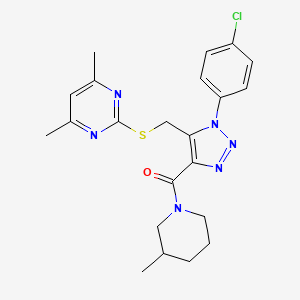
![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)
